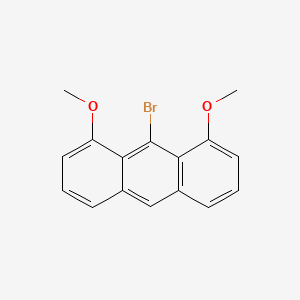

9-Bromo-1,8-dimethoxyanthracene

Description

Structure

3D Structure

Properties

CAS No. |

322406-02-0 |

|---|---|

Molecular Formula |

C16H13BrO2 |

Molecular Weight |

317.18 g/mol |

IUPAC Name |

9-bromo-1,8-dimethoxyanthracene |

InChI |

InChI=1S/C16H13BrO2/c1-18-12-7-3-5-10-9-11-6-4-8-13(19-2)15(11)16(17)14(10)12/h3-9H,1-2H3 |

InChI Key |

ZJIZSOKTYFSLAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC3=C(C(=CC=C3)OC)C(=C21)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 9 Bromo 1,8 Dimethoxyanthracene

Pathways to 9-Bromo-1,8-dimethoxyanthracene

The synthesis of 9-Bromo-1,8-dimethoxyanthracene can be approached through several strategic routes, primarily involving the functionalization of a pre-existing 1,8-dimethoxyanthracene (B13136573) core. Key precursors and specialized bromination techniques play a pivotal role in achieving the desired product.

Synthesis from 1,8-dimethoxyanthr-9-ol as a Key Intermediate

The conversion of 1,8-dimethoxyanthracen-9-one to its tautomeric form, 1,8-dimethoxy-9-hydroxyanthracene (also known as 1,8-dimethoxyanthr-9-ol), presents a viable precursor for the introduction of a bromine atom at the 9-position. The reduction of 1,8-dimethoxyanthracenedione using reagents such as tin(II) chloride in a mixture of hydrochloric acid and acetic acid at room temperature selectively yields this hydroxyanthracene derivative. researchgate.net Subsequent bromination of this intermediate, likely through the use of a suitable brominating agent, would lead to the formation of 9-Bromo-1,8-dimethoxyanthracene. This pathway leverages the reactivity of the hydroxyl group, which can be readily substituted.

Utilization of 9-diethoxyphosphoryloxy-1,8-dimethoxy-anthracene as a Precursor

An alternative strategy involves the activation of the 9-position through the formation of a phosphate (B84403) ester. While direct synthesis of 9-Bromo-1,8-dimethoxyanthracene from 9-diethoxyphosphoryloxy-1,8-dimethoxy-anthracene is not explicitly detailed in the available literature, this precursor represents a potential leaving group for nucleophilic substitution or a precursor for other transformations that could lead to the desired bromo-derivative. The synthesis of related phosphonate (B1237965) derivatives of anthracene (B1667546) is a known strategy to enhance reactivity at specific positions.

Bromination Strategies Employing Lithium (4,4′-di-tert-butylbiphenyl) (Li(DTBB)) System

A powerful and selective method for the synthesis of related bromoanthracene derivatives involves the use of a Lithium di-tert-butylbiphenylide (LDBB) system. In the synthesis of 1,8-bis(dimethylamino)-9-bromoanthracene, a key step is the reduction of a methoxy (B1213986) group at the 9-position of 1,8-bis(dimethylamino)-9-methoxyanthracene using LDBB. This is followed by treatment with a bromine source, such as BrCF2CF2Br, to introduce the bromine atom. This methodology suggests a potent strategy for the synthesis of 9-Bromo-1,8-dimethoxyanthracene, where a similar reductive cleavage of a methoxy group at the 9-position of a suitable precursor could be followed by in-situ bromination.

Derivatization Reactions and Functional Group Transformations involving the Bromo- and Methoxy- Substituted Anthracene Core

The presence of the bromo- and methoxy- substituents on the anthracene core of 9-Bromo-1,8-dimethoxyanthracene opens up a wide array of possibilities for further molecular elaboration through various functional group transformations.

Exploration of Metal-Mediated Coupling Reactions

The carbon-bromine bond at the 9-position of the anthracene ring is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex, functionalized anthracene derivatives. frontiersin.org

The Suzuki-Miyaura cross-coupling reaction stands out as a highly versatile and widely employed method for the formation of C-C bonds. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. nih.gov

In the context of 9-Bromo-1,8-dimethoxyanthracene, the Suzuki-Miyaura coupling provides an efficient pathway to synthesize 9-aryl-1,8-dimethoxyanthracenes. A general approach involves reacting 9-Bromo-1,8-dimethoxyanthracene with various arylboronic acids in the presence of a palladium catalyst and a suitable base. For instance, the synthesis of 1,8-diarylanthracenes has been successfully achieved from 1,8-dichloroanthracene (B3240527) using a Pd-PEPPSI-iPr catalyst with arylboronic acids, demonstrating the feasibility of this methodology on substituted anthracene cores. beilstein-journals.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromoarenes with Arylboronic Acids

| Entry | Bromoarene | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 1,8-Dichloroanthracene | Phenylboronic acid | Pd-PEPPSI-iPr | K3PO4 | Toluene/Water | 1,8-Diphenylanthracene | 77 |

| 2 | 1,8-Dichloroanthracene | 4-Methoxyphenylboronic acid | Pd-PEPPSI-iPr | K3PO4 | Toluene/Water | 1,8-Bis(4-methoxyphenyl)anthracene | 72 |

| 3 | 1,8-Dichloroanthracene | 4-Trifluoromethylphenylboronic acid | Pd-PEPPSI-iPr | K3PO4 | Toluene/Water | 1,8-Bis(4-trifluoromethylphenyl)anthracene | 65 |

This table illustrates the general applicability of the Suzuki-Miyaura coupling for the arylation of halogenated anthracenes, a reaction type directly relevant to the derivatization of 9-Bromo-1,8-dimethoxyanthracene. The choice of electronically diverse arylboronic acids highlights the robustness of this methodology.

Stille Cross-Coupling Approaches

The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds, involving the palladium-catalyzed reaction of an organostannane with an organic halide. libretexts.org This reaction is widely applicable due to the air and moisture stability of the organotin reagents, which are either commercially available or readily synthesized. libretexts.org The general mechanism involves oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

While direct examples of Stille coupling with 9-bromo-1,8-dimethoxyanthracene are not extensively detailed in the provided search results, the versatility of the Stille reaction suggests its applicability. libretexts.org For instance, similar bromoanthracene derivatives are commonly used as substrates in various cross-coupling reactions. nih.gov The reaction would theoretically proceed by coupling 9-bromo-1,8-dimethoxyanthracene with a suitable organostannane in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to introduce a new substituent at the 9-position. The scope of the Stille coupling is broad, allowing for the introduction of aryl, vinyl, and acyl groups. libretexts.org

Other Transition Metal-Catalyzed Transformations

Beyond Stille coupling, other transition metal-catalyzed reactions have been instrumental in the functionalization of anthracene derivatives. nih.govfrontiersin.org Palladium, zinc, indium, cobalt, gold, iridium, rhodium, and ruthenium catalysts have all been employed to facilitate novel synthetic pathways, often with high selectivity. nih.govresearchgate.net Ligands such as phosphines and N-heterocyclic carbenes play a crucial role in enhancing the efficiency and selectivity of these reactions. nih.govresearchgate.net

For example, Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is a common method for creating carbon-carbon bonds. A study detailed the synthesis of 9-bromo-10-naphthalen-2-yl-anthracene via the Suzuki cross-coupling of 9-bromoanthracene (B49045) with naphthalene-2-boronic acid. nih.gov Similarly, 9-bromo-1,8-dimethoxyanthracene could be coupled with various boronic acids to introduce a wide range of substituents. Zinc has also been used as a catalyst in the synthesis of 1,8-diaryl-anthracene derivatives from the corresponding anthraquinones. nih.govfrontiersin.org These methods highlight the potential for diverse functionalization of the 9-bromo-1,8-dimethoxyanthracene core through various transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution and Lithium-Halogen Exchange Reactions at the Bromine Center

The bromine atom at the 9-position of 9-bromo-1,8-dimethoxyanthracene is a key functional handle for introducing a variety of substituents via nucleophilic substitution or organometallic intermediates. Lithium-halogen exchange is a particularly powerful technique for converting the aryl bromide into a highly reactive aryllithium species. wikipedia.org This reaction is typically very fast, often proceeding at low temperatures, and can be faster than competing nucleophilic addition or proton transfer reactions. wikipedia.orgharvard.edu The rate of exchange generally follows the trend of I > Br > Cl. wikipedia.orgprinceton.edu

The resulting 9-lithio-1,8-dimethoxyanthracene can then react with a wide range of electrophiles. For instance, treatment of 1,8-bis(dimethylamino)-9-bromoanthracene with n-butyllithium generates the corresponding 9-lithioanthracene, which can then react with boron electrophiles to form 9-boryl derivatives. capes.gov.br This demonstrates the utility of lithium-halogen exchange in creating versatile organometallic intermediates from bromoanthracenes. The presence of the methoxy groups at the 1 and 8 positions can influence the reactivity and stability of the lithiated intermediate. wikipedia.org

Introduction of Phosphine (B1218219) Ligands and Derivatives

The introduction of phosphine ligands onto the anthracene scaffold can lead to the formation of valuable ligands for catalysis. A common strategy involves the reaction of a lithiated anthracene species with a chlorophosphine. For example, 9-bromo-10-diphenylphosphanylanthracene has been synthesized and its oxidation products studied. researchgate.net

A related synthesis of 1-methoxy-8-(diphenylphosphino)triptycene was achieved in five steps starting from 1,8-dihydroxytriptycene. nih.govencyclopedia.pub This highlights a pathway where the anthracene core is first converted to a triptycene (B166850) before the introduction of the phosphine group. The resulting phosphine-containing triptycene demonstrated catalytic activity in a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govencyclopedia.pub These examples underscore the potential to synthesize phosphine-functionalized derivatives from 9-bromo-1,8-dimethoxyanthracene, either directly or after its conversion to a triptycene, for applications in catalysis.

Formation of Triptycene Scaffolds via Diels-Alder Reactions with 1,8-Dimethoxyanthracene Derivatives

The Diels-Alder reaction is a powerful and widely used method for constructing six-membered rings through the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com Anthracene and its derivatives can act as the diene component in these reactions, reacting with various dienophiles to form triptycene scaffolds. umkc.edu The reaction is concerted and provides good control over stereochemistry. wikipedia.orgmasterorganicchemistry.com

Specifically, 1,8-dimethoxyanthracene can undergo a Diels-Alder reaction with a dienophile like benzyne, generated in situ, to form a triptycene derivative. nih.govencyclopedia.pub The regioselectivity of the Diels-Alder reaction can be influenced by the substituents on the anthracene core. nih.govencyclopedia.pub For example, the reaction of 1,8-dimethoxyanthracene with 3-methoxybenzyne yielded a mixture of syn- and anti-trimethoxytriptycenes. nih.govencyclopedia.pub Similarly, 9-bromoanthracene has been shown to react with various dienophiles under microwave conditions to yield substituted 9-bromo-9,10-dihydro-9,10-ethanoanthracenes, which are precursors to triptycenes. jksus.org The electronic nature of the dienophile's substituent plays a significant role in determining the regioselectivity of the cycloaddition. jksus.org

Table 1: Diels-Alder Reactions of Anthracene Derivatives

| Diene | Dienophile | Product | Reference |

|---|---|---|---|

| 1,8-Dimethoxyanthracene | 3-Methoxybenzyne | syn- and anti-Trimethoxytriptycene | nih.govencyclopedia.pub |

| 9-Bromoanthracene | Acrylonitrile | ortho and meta cycloadducts | jksus.org |

| 9-Bromoanthracene | 2-Chloroacrylonitrile | Predominantly ortho cycloadduct | jksus.org |

| 9-Bromoanthracene | Methacryloyl chloride | ortho and meta cycloadducts | jksus.org |

Oxidation and Reduction Pathways of Anthracene Derivatives

The anthracene core is susceptible to both oxidation and reduction reactions. Oxidation of anthracenes, particularly in the presence of light and air, can lead to the formation of endoperoxides across the 9 and 10 positions. nih.gov For example, 9,10-dibutoxyanthracene (B1632443) was found to produce an endoperoxide upon reaction with oxygen in the air. nih.gov This endoperoxide can undergo further decomposition. nih.gov While photodimerization is a common reaction for anthracene, bulky substituents at the 9- and 10-positions can sterically hinder this process. nih.gov

Reaction Mechanisms and Pathways Governed by the Anthracene Core

Mechanistic Investigations of Bromination and Subsequent Transformations

The introduction of a bromine atom at the 9-position of the anthracene (B1667546) nucleus, and the presence of methoxy (B1213986) groups at the 1 and 8 positions, significantly influences the electronic environment and steric accessibility of the molecule. This, in turn, dictates the course of subsequent chemical transformations.

Studies on related 1,8,9-substituted anthracenes reveal that the geometry of these molecules places the substituent at the 9-position in a highly congested space, with the substituents at the 1 and 8 positions in close proximity. nih.gov This steric hindrance plays a crucial role in the mechanism of further reactions. For instance, in the synthesis of 1,8,9-tris(phosphorus) substituted anthracenes, a metal/halogen exchange reaction of a bromo-anthracene precursor is a key step. psu.edu The subsequent reaction with a phosphorus-containing electrophile is governed by the steric environment created by the substituents at the 1 and 8 positions. psu.edu

Transformations of the bromo-substituent can proceed through various mechanisms. Nucleophilic substitution reactions, for example, would involve the attack of a nucleophile at the carbon atom bearing the bromine. The feasibility and rate of such a reaction would be influenced by the stability of the resulting intermediate, which is affected by the electron-donating methoxy groups.

Diels-Alder Cycloaddition Studies of Anthracene-Based Compounds

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a characteristic reaction of the anthracene core, which acts as the diene component. The regioselectivity and stereoselectivity of this [4+2] cycloaddition are highly dependent on the electronic and steric properties of both the anthracene derivative and the dienophile.

Research on the Diels-Alder reaction of 9-bromoanthracene (B49045) with various dienophiles has shown that the reaction can yield a mixture of ortho and meta cycloadducts. jksus.org The ratio of these isomers is influenced by the electronic nature of the substituents on the dienophile. jksus.org For instance, the reaction of 9-bromoanthracene with acrylonitrile, which has a strong electron-withdrawing nitrile group, predominantly forms the ortho isomer. jksus.org In contrast, the use of dienophiles with different steric and electronic properties can alter this ratio. jksus.org

Microwave-assisted organic synthesis has been shown to be an effective method for promoting Diels-Alder reactions involving substituted anthracenes, often leading to faster reaction times and improved selectivity compared to conventional heating. jksus.org Theoretical studies using density functional theory (DFT) have also been employed to investigate the mechanism and regioselectivity of Diels-Alder reactions of substituted anthracenes, providing insights into the transition state geometries and activation energies. researchgate.net

Table 1: Regioselectivity in the Diels-Alder Reaction of 9-Bromoanthracene with Various Dienophiles

| Dienophile | Major Product | Minor Product | Reference |

| Acrylonitrile | ortho | meta | jksus.org |

| 2-Chloroacrylonitrile | ortho | meta | jksus.org |

| Methacryloyl chloride | ortho | meta | jksus.org |

| Acrylic acid | ortho | meta | jksus.org |

| 1-Cyano vinyl acetate | meta | ortho | jksus.org |

Electron Transfer Mechanisms in Anthracene Derivatives

Anthracene and its derivatives are well-known for their ability to participate in electron transfer (ET) processes, a fundamental step in many chemical and biological reactions. The electron-rich nature of the anthracene core makes it a good electron donor, while suitable substitution can also enable it to act as an electron acceptor.

Studies on 1,4-anthraquinone (B1204791) have demonstrated that photochemical electron transfer reactions can occur from its triplet excited state. rsc.org The rate of this electron transfer is influenced by the nature of the electron donor. rsc.org For instance, the electron transfer from 1,2,4,5-tetramethoxybenzene (B1203070) to the triplet excited state of 1,4-anthraquinone occurs at a rate close to the diffusion-controlled limit. rsc.org These rapid reactions are thought to proceed through the formation of a triplet exciplex with charge-transfer character. rsc.org

Hydrogen Atom Transfer Processes in Related Anthracene Photochemistry

Hydrogen atom transfer (HAT) is a key elementary reaction in which a hydrogen atom is transferred from one molecule to another. wikipedia.org In the context of anthracene photochemistry, HAT reactions can be initiated by the photoexcited state of the anthracene derivative.

Photochemical HAT reactions involving 1,4-anthraquinone have been shown to originate from its triplet state. rsc.org These reactions can be rapid and are described as protic hydrogen atom transfer reactions rather than simple hydrogen atom abstractions. rsc.org The selective functionalization of alkanes, a significant challenge in organic synthesis, can be achieved through photocatalytic HAT processes, which generate reactive alkyl radicals under mild conditions. rsc.org

Energy Transfer Phenomena within Anthracene-Containing Systems

Anthracene derivatives are excellent chromophores and are frequently used in studies of energy transfer, a process where an excited state of one molecule (the donor) is transferred to another molecule (the acceptor). This can occur through different mechanisms, such as Förster resonance energy transfer (FRET) and Dexter energy transfer.

Studies on anthracene-doped naphthalene (B1677914) crystals have investigated energy transfer from the host (naphthalene) to the guest (anthracene). aps.org The observed time dependence of this energy transfer suggests a long-range resonance interaction mechanism. aps.org Similarly, energy transfer from anthracene to tetracene in a naphthalene host has also been shown to follow this mechanism. aps.org

In self-assembled porphyrin-anthracene complexes, both singlet and triplet energy transfer have been observed. rsc.org Triplet energy transfer from a ruthenium octaethylporphyrin to an axially coordinated anthracene has been demonstrated, with the efficiency of this process being dependent on the distance between the two chromophores. rsc.org These systems have potential applications in photon upconversion. rsc.org The fluorescence lifetime of anthracene in the presence of an energy acceptor like perylene (B46583) has also been studied to understand the dynamics of energy transfer in solution. epa.gov

Studies on Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process that occurs in molecules containing both an electron-donating group and an electron-accepting group, connected by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state.

In the context of 1,8,9-substituted anthracenes, the interaction between the substituents can lead to interesting electronic properties. For example, in 1,8,9-tris(phosphorus) substituted anthracenes, the central phosphorus atom can accept electron density from the terminal phosphorus atoms, forming P-P bonds. nih.gov This demonstrates the potential for intramolecular electronic interactions within highly substituted anthracene systems.

While direct studies on ICT in 9-Bromo-1,8-dimethoxyanthracene are not explicitly detailed in the provided context, the presence of electron-donating methoxy groups and an electron-withdrawing bromine atom on the anthracene core provides the necessary components for potential ICT character. The spatial arrangement of these substituents would play a critical role in the efficiency and dynamics of any such charge transfer process.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “9-Bromo-1,8-dimethoxyanthracene” that adheres to the specific, detailed outline requested.

While the synthesis of 9-Bromo-1,8-dimethoxyanthracene has been mentioned in a review article as an intermediate compound mdpi.com, the detailed experimental and spectroscopic data required for each section of the provided outline could not be located.

Specifically, the following critical information for "9-Bromo-1,8-dimethoxyanthracene" is not available in the public domain based on the search results:

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS):There are no findings on the use of mass spectrometry for the confirmation of its derivatization products.

The available literature discusses the synthesis and characterization of other related anthracene (B1667546) derivatives, but not "9-Bromo-1,8-dimethoxyanthracene" in the depth required. As the instructions strictly prohibit introducing information outside the explicit scope, and demand scientific accuracy, the generation of the requested article is not feasible without the foundational data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the electronic properties of anthracene (B1667546) derivatives. By approximating the many-electron problem to one concerning the electron density, DFT calculations can provide accurate descriptions of the ground-state properties of molecules like 9-Bromo-1,8-dimethoxyanthracene.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels

The electronic behavior of 9-Bromo-1,8-dimethoxyanthracene is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and its electronic absorption properties.

Computational studies on related anthracene derivatives provide insight into these effects. For example, in anthracene-m-carborane systems, the HOMO and LUMO are predominantly localized on the anthracene moiety, indicating that the core electronic structure is retained despite substitution. rsc.org Similarly, for 9-Bromo-1,8-dimethoxyanthracene, the HOMO and LUMO are expected to be primarily of π-character, distributed across the fused ring system.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Anthracenes

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Phenyl-substituted anthracenes | Varies | Varies | Decreases with acene length | acs.org |

| Brominated pentacene (B32325) | Varies | Varies | ~1.8 (Optical) | acs.org |

| Anthracene-m-carborane | Similar to anthracene | Similar to anthracene | N/A | rsc.org |

| Anthracene sulfides | Varies | Varies | N/A | researchgate.net |

Prediction of Photophysical Properties: Absorption and Emission Spectra

TD-DFT calculations are instrumental in predicting the photophysical properties of molecules, such as their UV-visible absorption and emission spectra. These calculations can determine the energies of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, which relate to the intensity of absorption bands.

For substituted anthracenes, TD-DFT calculations have successfully reproduced experimental absorption spectra. researchgate.net The lowest energy absorption band typically corresponds to the HOMO→LUMO transition (S₀→S₁). The position of this band is directly related to the HOMO-LUMO gap. acs.org In the case of 9-Bromo-1,8-dimethoxyanthracene, the substituents are expected to cause a shift in the absorption maxima compared to unsubstituted anthracene. The electron-donating methoxy (B1213986) groups and the halogen atom will likely induce a bathochromic (red) shift in the absorption spectrum. researchgate.net

Computational studies on halogen-substituted acenes show notable broad absorption peaks at longer wavelengths. acs.org Specifically, brominated pentacene displays a secondary absorption maximum around 657 nm. acs.org While a direct extrapolation is not straightforward, this suggests that the bromine atom in 9-Bromo-1,8-dimethoxyanthracene could contribute to distinct features in its absorption spectrum. The emission spectra, which are related to the transition from the first excited state back to the ground state, are also influenced by the substituents. In many 9,10-disubstituted anthracenes, the characteristic vibronic structure of anthracene fluorescence is preserved, though the quantum yield can be significantly altered. rsc.org

Assessment of Aromaticity in the Anthracene System

Anthracene is a classic example of a polycyclic aromatic hydrocarbon (PAH), adhering to Hückel's rule with 14 π-electrons. quora.com The aromaticity of the system is a key contributor to its stability. However, in fused-ring systems like anthracene, the aromaticity is not uniformly distributed across the rings. According to Clar's rule, the outer rings of anthracene possess a more pronounced benzene-like character than the central ring. nih.gov

Computational methods can quantify the aromaticity of different rings within a molecule using various indices, such as Nucleus-Independent Chemical Shift (NICS). Substituents can perturb the π-electron system and thus alter the local aromaticity of the rings. While specific calculations for 9-Bromo-1,8-dimethoxyanthracene are not available, it is plausible that the electron-donating methoxy groups at the 1 and 8 positions could enhance the aromatic character of the outer rings. Conversely, the bulky bromine atom at the 9-position might induce some out-of-plane distortion, which could locally affect the planarity and, consequently, the aromaticity of the central ring.

Energetic Landscapes and Reaction Pathway Analysis

DFT calculations are crucial for mapping the energetic landscapes of chemical reactions, including identifying transition states and reaction intermediates. This is particularly relevant for understanding the reactivity of 9-Bromo-1,8-dimethoxyanthracene in reactions such as Diels-Alder cycloadditions, a characteristic reaction of the central ring of anthracene.

Studies on the Diels-Alder reactions of 9-bromoanthracene (B49045) with various dienophiles have shown that both electronic and steric effects of the substituents play a significant role in the regioselectivity of the products. jksus.org For 9-Bromo-1,8-dimethoxyanthracene, the methoxy groups at the 1 and 8 positions would further influence the electronic density of the anthracene core and introduce additional steric hindrance, thereby affecting the reaction pathways and activation energies.

Furthermore, computational studies on substituted anthracene triads have revealed complex reaction pathways following photoexcitation, including the possibility of alternative decay channels like local electron-proton transfer (LEPT) states, which compete with the formation of charge-separated states. nih.gov Such analyses of the potential energy surfaces are vital for understanding and predicting the photochemical behavior of complex anthracene derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

TD-DFT extends the principles of DFT to describe the properties of molecules in their electronic excited states. This is essential for a detailed understanding of photophysical phenomena like absorption and luminescence.

Calculation of Singlet and Triplet Excited State Energies and Energy Gaps

TD-DFT is widely used to calculate the energies of the low-lying singlet (S₁) and triplet (T₁) excited states. The energy of the S₁ state is directly related to the fluorescence wavelength, while the T₁ state energy is crucial for understanding phosphorescence and intersystem crossing processes. The energy gap between the S₁ and T₁ states (ΔE_ST) is a key parameter in determining the efficiency of intersystem crossing.

In substituted anthracenes, the energies of these excited states are tunable by the substituents. DFT calculations on 9,10-disubstituted anthracenes have shown that substitutions can alter the S₁ and T₁ energy levels. rsc.org While specific values for 9-Bromo-1,8-dimethoxyanthracene are not documented in the searched literature, it is known that heavy atoms like bromine can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet manifold. Therefore, the presence of the bromine atom in 9-Bromo-1,8-dimethoxyanthracene is expected to influence its triplet state properties significantly. Comparisons between different computational methods, such as TD-DFT and Unrestricted DFT (UDFT), have been performed for related systems like anthraquinones to determine the most accurate approach for calculating phosphorescence energies. mdpi.com

Table 2: Calculated Excited State Properties for Representative Anthracene Derivatives

| Compound/System | S₁ Energy (eV) | T₁ Energy (eV) | Method | Source |

| 9,10-diphenylanthracene | ~3.0 | ~1.8 | DFT/TD-DFT | rsc.org |

| Anthracene-thiophene derivatives | Minor changes from parent | Minor changes from parent | DFT | rsc.org |

| Anthraquinone | Varies | Varies | TD-DFT/UDFT | mdpi.com |

In-depth Analysis of 9-Bromo-1,8-dimethoxyanthracene: A Focus on Computational and Theoretical Investigations

A comprehensive examination of the computational and theoretical chemistry of 9-Bromo-1,8-dimethoxyanthracene reveals a landscape ripe for exploration. While specific, in-depth research on this particular substituted anthracene is not extensively documented in publicly available literature, the foundational principles of computational chemistry and quantum mechanics provide a framework for understanding its potential behavior. This article delves into the theoretical underpinnings of how such a molecule would be studied, focusing on key areas of photochemical reactions and molecular interactions.

While direct experimental and computational studies on 9-bromo-1,8-dimethoxyanthracene are limited in the public domain, the behavior of related anthracene derivatives provides a basis for theoretical consideration. Anthracene and its derivatives are a significant class of compounds extensively investigated for their properties in materials science, including their use in electronic and photonic devices. mdpi.com The introduction of various substituents, such as bromo and methoxy groups, can significantly alter the electronic and steric properties of the anthracene core, influencing its photochemical reactivity and intermolecular interactions.

Photophysical Properties and Excited State Dynamics

Triplet State Dynamics

Triplet-Triplet Annihilation (TTA) Phenomena and Upconversion Research

Triplet-triplet annihilation is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. This phenomenon is central to photon upconversion, a process that converts lower-energy light to higher-energy light. The efficiency of TTA is highly dependent on the specific molecular structure of the annihilator. For anthracene (B1667546) derivatives, substituents can significantly influence the triplet state lifetime, energy levels, and intermolecular interactions, all of which are critical for effective TTA. However, without specific studies on 9-Bromo-1,8-dimethoxyanthracene, any discussion of its potential as a TTA annihilator would be purely speculative.

Exciton Formation and Dynamics (e.g., Excimer Formation in Solid State)

In the solid state, electronically excited molecules can interact to form transient species known as excimers (excited dimers). The formation of excimers is highly sensitive to the molecular packing and intermolecular distances in the crystal lattice. The substituents on the anthracene core, such as the bromo and methoxy (B1213986) groups in the target compound, would play a crucial role in determining the solid-state morphology and, consequently, the likelihood and nature of excimer formation. Research on other anthracene derivatives has shown that excimer emission can be a significant deactivation pathway, often leading to a red-shift in the fluorescence spectrum compared to the monomer emission. The specific impact of the 1,8-dimethoxy and 9-bromo substitution on these dynamics remains uninvestigated.

Supramolecular Chemistry and Host Guest Interactions

Design and Synthesis of 9-Bromo-1,8-dimethoxyanthracene-based Host Molecules

There is a lack of specific published research on the design and synthesis of host molecules derived from 9-Bromo-1,8-dimethoxyanthracene. Generally, the synthesis of such host molecules would involve the strategic modification of the 9-Bromo-1,8-dimethoxyanthracene scaffold. For related anthracene (B1667546) derivatives, synthetic strategies often utilize cross-coupling reactions to introduce recognition sites or to build larger macrocyclic structures. nih.gov For instance, the bromine atom at the 9-position could serve as a handle for further functionalization via reactions like Suzuki or Sonogashira cross-couplings, allowing for the attachment of binding motifs. The methoxy (B1213986) groups at the 1 and 8 positions would likely influence the conformation and electronic properties of the resulting host molecule.

Investigation of Host-Guest Complex Formation and Molecular Recognition

Without synthesized host molecules, studies on host-guest complex formation involving 9-Bromo-1,8-dimethoxyanthracene are not available. Such investigations would typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis and fluorescence spectroscopy, and Isothermal Titration Calorimetry (ITC) to probe the binding events. These methods can provide quantitative data on the strength of the interaction (binding constant), the stoichiometry of the complex, and the thermodynamic parameters of binding. For a hypothetical host based on 9-Bromo-1,8-dimethoxyanthracene, the anthracene unit could act as a fluorescent reporter, with changes in its emission signaling the binding of a guest molecule.

Role of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the driving forces behind the formation of supramolecular assemblies. nih.gov The combination and geometric arrangement of these weak forces dictate the structure and stability of the resulting complexes.

Hydrogen bonds are highly directional interactions that are crucial in many molecular recognition events. rsc.org In a potential supramolecular assembly involving a derivative of 9-Bromo-1,8-dimethoxyanthracene, the oxygen atoms of the methoxy groups could act as hydrogen bond acceptors. If the molecule were further functionalized with hydrogen bond donor groups, these could play a significant role in directing the assembly process.

Aromatic rings, like the anthracene core, can interact through π-π stacking. nih.gov These interactions are a result of electrostatic and dispersion forces between the electron clouds of the aromatic systems. The substitution pattern on the anthracene can significantly affect the nature and strength of these interactions. While π-π stacking is a common feature in the crystal structures of many anthracene derivatives, specific data for 9-Bromo-1,8-dimethoxyanthracene is not documented.

Charge-transfer interactions can occur between electron-rich and electron-poor aromatic systems. The anthracene core can act as either an electron donor or acceptor depending on its substitution. The presence of both electron-donating methoxy groups and an electron-withdrawing bromine atom on the 9-Bromo-1,8-dimethoxyanthracene core would modulate its electronic properties, potentially enabling charge-transfer interactions with suitable partner molecules. Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are often used to identify the characteristic charge-transfer bands that signify these interactions.

Studies on Self-Assembly Processes and Nanostructured Formation

There is a lack of specific research on the self-assembly processes and the formation of nanostructures derived from 9-Bromo-1,8-dimethoxyanthracene. However, the broader class of anthracene derivatives is known to form various organized structures. For instance, studies on 1,8-diaryl anthracene derivatives have shown their ability to self-assemble into microplates and nanowires with the assistance of surfactants like polyvinylpyrrolidone (B124986) (PVP) and cetyltrimethylammonium bromide (CTAB). rsc.org These assemblies exhibit altered photophysical properties, such as a red shift in their absorption and emission spectra, while retaining significant emission intensity. rsc.org Theoretical calculations for some of these systems suggest that hydrogen bonding can play a crucial role in directing the formation of these micro- and nano-assemblies. rsc.org While these findings provide a conceptual framework, the specific influence of the bromo and dimethoxy substituents at the 9 and 1,8 positions of the anthracene core on self-assembly remains to be experimentally determined.

Dynamic Studies of Host-Guest Interactions (e.g., using in situ FTIR spectroscopy)

No specific studies employing in situ Fourier Transform Infrared (FTIR) spectroscopy to investigate the dynamic host-guest interactions of 9-Bromo-1,8-dimethoxyanthracene have been reported. In situ FTIR spectroscopy is a powerful technique for probing the dynamics of supramolecular systems, offering advantages over methods like Nuclear Magnetic Resonance (NMR) spectroscopy due to its faster timescale. This allows for the observation of transient conformational changes in both host and guest molecules upon complexation. The technique can provide detailed information on the interactions at play, such as hydrogen and halogen bonding, by monitoring shifts in the vibrational frequencies of the involved functional groups. While the methodology is well-established for various host-guest systems, its application to 9-Bromo-1,8-dimethoxyanthracene is yet to be explored.

Role in Advanced Organic Materials Research

Contribution to Organic Electronics and Optoelectronic Materials Science

The anthracene (B1667546) core of 9-Bromo-1,8-dimethoxyanthracene is a well-known luminophore, making its derivatives prime candidates for applications in organic electronics where the manipulation of light and charge is paramount. The strategic placement of the bromo and methoxy (B1213986) substituents can be used to fine-tune the electronic and optical properties of the molecule.

Research on Organic Light-Emitting Diodes (OLEDs) as a Building Block

While specific studies detailing the use of 9-Bromo-1,8-dimethoxyanthracene in OLEDs are not prominent in the literature, the broader class of 9,10-disubstituted anthracene derivatives is extensively used in the development of OLED materials. The bromine atom at the 9-position can be readily substituted through cross-coupling reactions, allowing for the introduction of various functional groups to create novel emitting materials. The methoxy groups at the 1 and 8-positions can influence the solubility and film-forming properties of the resulting materials, which are critical for device fabrication. The anthracene core itself is known for its high fluorescence quantum yields, a key requirement for efficient light emission in OLEDs.

| Feature of Anthracene Derivatives | Relevance to OLEDs |

| High Photoluminescence Quantum Yield | Leads to efficient light emission. |

| Tunable Emission Color | Substitution at the 9,10-positions can alter the emission wavelength. |

| Good Thermal Stability | Essential for long device lifetime. |

| High Charge Carrier Mobility | Facilitates efficient charge transport within the device. |

Investigations into Organic Field-Effect Transistors (OFETs) and Charge Transport

The performance of Organic Field-Effect Transistors (OFETs) is heavily dependent on the charge transport characteristics of the organic semiconductor used. Anthracene derivatives have been explored as active materials in OFETs due to their rigid, planar structure which can facilitate intermolecular π-π stacking, a key factor for efficient charge transport. The bromine and methoxy groups on 9-Bromo-1,8-dimethoxyanthracene would influence the molecular packing in the solid state, thereby affecting the charge carrier mobility. While this specific compound has not been a primary focus of OFET research, its potential as a precursor for larger, more complex organic semiconductors is an area of interest.

Exploration in Organic Photovoltaic Cells (OPVs)

In the realm of Organic Photovoltaic Cells (OPVs), anthracene derivatives can serve as either electron-donating or electron-accepting materials, depending on the other functional groups attached to the anthracene core. The broad absorption and good charge transport properties of anthracene-based molecules make them suitable for converting light into electricity. The presence of a bromine atom in 9-Bromo-1,8-dimethoxyanthracene provides a reactive site for synthesizing more complex donor or acceptor molecules for OPV applications. The methoxy groups can also help in tuning the energy levels of the molecule to match those of other materials in the photovoltaic device, which is crucial for efficient charge separation and collection.

Application as a Synthetic Building Block for Complex Molecules and Polymers

The most significant role of 9-Bromo-1,8-dimethoxyanthracene in advanced materials research is arguably as a versatile synthetic building block. The bromine atom at the 9-position is a key functional group that allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. These reactions enable the attachment of a wide range of other organic fragments to the anthracene core, leading to the creation of complex molecules and polymers with tailored properties for specific applications.

A known synthetic pathway to 9-Bromo-1,8-dimethoxyanthracene starts from 1,8-dimethoxyanthr-9-ol. jksus.orgnih.gov This precursor is treated with diethyl phosphorochloridate and sodium hydride to yield 9-diethoxyphosphoryloxy-1,8-dimethoxy-anthracene. jksus.org Subsequent phosphate (B84403)/lithium exchange followed by bromination furnishes the target molecule, 9-Bromo-1,8-dimethoxyanthracene. jksus.org

Design and Synthesis of Ligands for Catalysis (e.g., Pincer Complexes, Phosphine (B1218219) Ligands)

The rigid and well-defined structure of the anthracene scaffold makes it an attractive platform for the design of ligands for homogeneous catalysis. By using the reactivity of the bromine atom, phosphine groups or other coordinating moieties can be introduced at the 9-position of 1,8-dimethoxyanthracene (B13136573). The methoxy groups at the 1 and 8-positions can provide steric hindrance and electronic modulation of the resulting ligand, which can influence the activity and selectivity of the metal catalyst it coordinates to. While specific examples utilizing 9-Bromo-1,8-dimethoxyanthracene for this purpose are not widely reported, the general strategy of using substituted anthracenes to create bidentate or pincer-type ligands is a well-established area of research.

Development of Chemical Sensing Probes and Detection Mechanisms (excluding biological applications)

The fluorescent nature of the anthracene core is highly sensitive to its chemical environment. This property can be harnessed to develop chemical sensors. The fluorescence of an anthracene derivative can be quenched or enhanced upon binding to a specific analyte. The bromine and methoxy groups of 9-Bromo-1,8-dimethoxyanthracene can be modified to introduce specific recognition sites for target analytes. For instance, the bromine atom could be replaced with a receptor unit that selectively binds to a metal ion or a small organic molecule. Upon binding, the electronic properties of the anthracene core would be perturbed, leading to a change in its fluorescence signal, thus enabling the detection of the analyte.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.